molecular formula C10H10N2O B14568497 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- CAS No. 61324-62-7

2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl-

Cat. No.: B14568497
CAS No.: 61324-62-7
M. Wt: 174.20 g/mol
InChI Key: RBECMEOOHWUNAR-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- is a heterocyclic compound that features a pyrrolidinone ring structure. This compound is part of the broader family of pyrrolidinones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- can be achieved through multi-component reactions (MCRs). One common method involves the reaction of aromatic aldehydes, arylamines, and dialkyl acetylenedicarboxylate . Another approach uses sodium diethyl oxalacetate instead of dialkyl acetylenedicarboxylate, although this method has some disadvantages that need to be addressed .

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2H-Pyrrol-2-one, 5-amino-3,4-dihydro-3-phenyl- apart is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and application in various fields .

Properties

CAS No.

61324-62-7

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-amino-3-phenyl-3,4-dihydropyrrol-2-one

InChI

InChI=1S/C10H10N2O/c11-9-6-8(10(13)12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,12,13)

InChI Key

RBECMEOOHWUNAR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N=C1N)C2=CC=CC=C2

Origin of Product

United States

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